Cas no 331647-99-5 (5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid)
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-Methyl-7-trifluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylic acid
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-methyl-7-(trifluoromethyl)-
- 5-Methyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- AC1LEO8Y
- ALBB-009897
- CTK6C4281
- MolPort-000-886-191
- STOCK2S-49410
- SureCN4883654
- Z275141146
- F0452-6136
- UNM000000856601
- SR-01000551342
- SCHEMBL4883654
- DTXSID40351063
- MFCD00480518
- 331647-99-5
- BBL039480
- AG-690/08656018
- STK348765
- LS-03322
- AKOS000303311
- UWQIEJSYYZOGBU-UHFFFAOYSA-N
- D74131
- Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-methyl-7-(trifluoromethyl)-
- CS-0080328
- EN300-83522
- SR-01000551342-1
-
- MDL: MFCD00480518
- Inchi: 1S/C9H6F3N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h2-3H,1H3,(H,16,17)
- InChI Key: UWQIEJSYYZOGBU-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C)=NC2=CC(C(=O)O)=NN12)(F)F
Computed Properties
- Exact Mass: 245.04121093g/mol
- Monoisotopic Mass: 245.04121093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 67.5Ų
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028213-250mg |
5-Methyl-7-trifluoromethyl-pyrazolo[1,5- a ]pyrimidine-2-carboxylic acid |
331647-99-5 | 95% | 250mg |
£80.00 | 2022-03-01 | |
| Fluorochem | 028213-1g |
5-Methyl-7-trifluoromethyl-pyrazolo[1,5- a ]pyrimidine-2-carboxylic acid |
331647-99-5 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 028213-5g |
5-Methyl-7-trifluoromethyl-pyrazolo[1,5- a ]pyrimidine-2-carboxylic acid |
331647-99-5 | 95% | 5g |
£391.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007742-1g |
5-Methyl-7-trifluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylic acid |
331647-99-5 | 1g |
4681.0CNY | 2021-07-05 | ||
| Chemenu | CM268668-1g |
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
331647-99-5 | 95+% | 1g |
$287 | 2021-08-18 | |
| TRC | B486083-50mg |
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid |
331647-99-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B486083-100mg |
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid |
331647-99-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B486083-500mg |
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid |
331647-99-5 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Matrix Scientific | 007742-1g |
5-Methyl-7-trifluoromethylpyrazolo[1,5-a]-pyrimidine-2-carboxylic acid |
331647-99-5 | 1g |
$288.00 | 2023-09-06 | ||
| Chemenu | CM268668-1g |
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
331647-99-5 | 95%+ | 1g |
$*** | 2023-03-30 |
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Suppliers
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Recent Advances in the Study of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 331647-99-5)
The compound 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 331647-99-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazolo[1,5-a]pyrimidine core and trifluoromethyl substituent, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have focused on its potential as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and infectious diseases.
One of the most notable advancements in the research of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with pathological conditions. The structural features of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, particularly the trifluoromethyl group, enhance its binding affinity and selectivity towards specific kinase targets. Recent preclinical studies have demonstrated its efficacy in inhibiting aberrant kinase activity in cancer cell lines, suggesting its potential as a lead compound for oncology therapeutics.
In addition to its role in kinase inhibition, this compound has also been investigated for its anti-inflammatory properties. Researchers have synthesized derivatives of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and evaluated their effects on inflammatory mediators such as cytokines and chemokines. Preliminary results indicate that certain derivatives can significantly reduce the production of pro-inflammatory cytokines, highlighting their potential as anti-inflammatory agents. These findings open new avenues for the development of treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic pathways for 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have also been optimized in recent studies. Novel catalytic methods and green chemistry approaches have been employed to improve the yield and purity of the compound while minimizing environmental impact. These advancements not only facilitate large-scale production but also align with the growing demand for sustainable pharmaceutical manufacturing practices.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Ongoing studies are exploring structural modifications and formulation strategies to overcome these limitations and enhance the therapeutic potential of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
In conclusion, 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 331647-99-5) represents a versatile and promising scaffold in medicinal chemistry. Its applications in kinase inhibition and anti-inflammatory therapy, coupled with advancements in synthetic methodologies, underscore its significance in contemporary drug discovery. Future research efforts should focus on addressing the pharmacokinetic and pharmacodynamic challenges to fully realize its therapeutic potential.
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